2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine properties
2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine properties
An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine: Properties, Synthesis, and Applications in Drug Discovery
Introduction
2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine is a highly specialized chiral building block of significant interest to the pharmaceutical and agrochemical industries. Its structure is characterized by two key fluorinated motifs: a trifluoromethyl group (-CF3) and a para-fluorophenyl ring. This dual incorporation of fluorine is not coincidental; it is a deliberate design strategy to impart advantageous physicochemical and pharmacological properties to parent molecules.
The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity to biological targets, and pKa.[1][2] The trifluoromethyl group, in particular, is a powerful bioisostere for other chemical groups and is known to enhance membrane permeability and resist oxidative metabolism.[1] Similarly, the fluorine atom on the phenyl ring can modulate electronic properties and block metabolic attack at that position.
As a chiral amine, this compound provides a scaffold for constructing stereospecific drugs, where a single enantiomer is responsible for the desired therapeutic effect. This guide offers a comprehensive technical overview of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine, detailing its properties, a representative synthetic route, analytical characterization protocols, and its critical role as a building block in modern drug discovery.
Physicochemical and Safety Profile
The properties of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine can vary slightly depending on whether it is the free base or a salt form (e.g., hydrochloride) and whether it is a racemic mixture or a specific enantiomer.
Key Properties
| Property | Value | Source |
| IUPAC Name | (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine | PubChem[3] |
| Synonyms | (S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine | ChemicalBook[4] |
| CAS Number | 929804-89-7 ((S)-enantiomer, free base)[5][6] | Multiple |
| 1187928-45-5 ((R)-enantiomer, free base)[7] | ||
| 929642-58-0 ((S)-enantiomer, HCl salt)[3][8] | ||
| 1184980-60-6 (Racemate, HCl salt)[9][10] | ||
| Molecular Formula | C₈H₇F₄N (Free Base) | BLDpharm[6] |
| C₈H₈ClF₄N (HCl Salt) | PubChem[3] | |
| Molecular Weight | 193.14 g/mol (Free Base) | ChemScene[11] |
| 229.60 g/mol (HCl Salt) | PubChem[3] | |
| Appearance | White to almost white powder or crystal | Chem-Impex[12] |
| Boiling Point | 198.7 ± 40.0 °C (Predicted) | ChemicalBook[4] |
| Density | 1.311 g/cm³ (Predicted) | ChemicalBook[4] |
| pKa | 6.10 ± 0.10 (Predicted) | ChemicalBook[4] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | BLDpharm[6] |
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory or fume hood, following standard safety protocols.
-
GHS Hazard Statements: H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation).[3][4]
-
Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Recommended PPE: Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.
Synthesis and Purification
A common and logical synthetic route to chiral trifluoromethylamines involves the asymmetric reduction or reductive amination of a corresponding trifluoromethyl ketone precursor. This ensures control over the stereochemistry, which is critical for pharmaceutical applications.
Synthetic Strategy: Asymmetric Reductive Amination
The synthesis begins with the preparation of the key intermediate, 2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-one. This ketone can be synthesized via a Friedel-Crafts acylation of 4-fluorobenzene with a trifluoroacetylating agent. The subsequent step is the critical asymmetric reductive amination, where the ketone is converted directly to the chiral amine.
Caption: High-level overview of the synthesis of chiral 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine.
Representative Experimental Protocol
This protocol is a representative example based on established chemical transformations and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-one (Ketone Precursor)
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To a stirred, cooled (0 °C) solution of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., dichloromethane), add 4-fluorobenzene (1.5 eq).
-
Slowly add trifluoroacetic anhydride (1.0 eq) to the mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or GC-MS indicates completion.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the pure ketone.
Step 2: Asymmetric Reductive Amination to (S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine
-
In a high-pressure reactor, dissolve the ketone precursor (1.0 eq) and a suitable chiral catalyst (e.g., a transition metal complex with a chiral phosphine ligand) in an appropriate solvent (e.g., methanol).
-
Add an ammonia source, such as ammonium formate or liquid ammonia.
-
Pressurize the reactor with hydrogen gas (H₂) to the optimized pressure (e.g., 50 bar).
-
Heat the reaction to the desired temperature (e.g., 40-60 °C) and stir until the reaction is complete as monitored by HPLC.
-
Cool the reactor, vent the hydrogen gas, and concentrate the solvent.
-
Perform an aqueous workup to remove catalysts and salts. Typically, this involves dissolving the residue in an organic solvent (e.g., ethyl acetate), washing with a basic solution (e.g., NaHCO₃), then water and brine.
-
Dry the organic layer and concentrate to give the crude amine.
-
Purify via column chromatography on silica gel to afford the enantiomerically enriched amine. The enantiomeric excess (ee) should be determined by chiral HPLC.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure, purity, and stereochemical integrity of the final product.
Caption: Standard analytical workflow for the characterization of the synthesized amine.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons (typically two doublets or a multiplet), the methine proton (-CH) adjacent to the amine and CF₃ group (a quartet due to coupling with the CF₃), and the amine protons (-NH₂).
-
¹⁹F NMR: Will exhibit two signals: a singlet for the aromatic fluorine and a singlet or doublet for the trifluoromethyl group.
-
¹³C NMR: Will confirm the number of unique carbon environments, with characteristic shifts for the CF₃ carbon and the carbons attached to fluorine.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-F stretching (strong bands around 1100-1350 cm⁻¹), and aromatic C-H and C=C bonds.
Protocol: Chiral Purity Assessment by HPLC
The determination of enantiomeric excess (ee) is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.
-
Column Selection: Utilize a chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralpak® series).
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of hexane and isopropanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting point is 95:5 Hexane:IPA.
-
Sample Preparation: Prepare a dilute solution of the amine (~1 mg/mL) in the mobile phase.
-
Instrumentation:
-
Set the flow rate to ~1.0 mL/min.
-
Set the column temperature (e.g., 25 °C).
-
Set the UV detector to an appropriate wavelength (e.g., 254 nm or 220 nm).
-
-
Analysis: Inject the sample. The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.[13]
Role in Drug Discovery
2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine is not a therapeutic agent itself but a high-value intermediate. Its utility stems from the predictable and beneficial ways its fluorinated motifs influence the properties of a larger drug candidate.[2]
The "Fluorine Advantage"
Incorporating this building block into a lead compound can confer several benefits:
-
Enhanced Metabolic Stability: The C-F bond is stronger than the C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life.[1][2]
-
Increased Lipophilicity: The CF₃ group significantly increases lipophilicity, which can improve a drug's ability to cross cell membranes and the blood-brain barrier.
-
Modulated pKa: The electron-withdrawing nature of the CF₃ group lowers the basicity (pKa) of the adjacent amine compared to its non-fluorinated analog. This can alter the ionization state of the drug at physiological pH, affecting solubility, receptor binding, and cell permeability.
-
Improved Binding Affinity: The fluorine atoms can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in the target protein's binding pocket, potentially increasing potency.
Caption: Conceptual role of a building block in the drug discovery pipeline.
Applications as a Chiral Scaffold
This molecule serves as an ideal starting point for synthesizing a wide range of potential therapeutics. The primary amine is a versatile functional handle that can be readily converted into amides, sulfonamides, ureas, or used in reductive aminations to connect to other parts of a target molecule. Its use is particularly relevant in the development of novel agents for:
-
Neurological and Psychiatric Disorders: Where blood-brain barrier penetration is often a prerequisite.[12]
-
Oncology: In the design of enzyme inhibitors (e.g., kinase inhibitors) or other anticancer agents.[14]
-
Antiviral and Anti-infective Agents: Where metabolic stability and cell penetration are crucial for efficacy.[15]
Conclusion
2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine represents a sophisticated and powerful tool in the arsenal of the modern medicinal chemist. Its value lies not in its own biological activity, but in its ability to confer a suite of desirable properties—metabolic resistance, modulated basicity, enhanced binding potential, and stereochemical precision—onto new chemical entities. A thorough understanding of its synthesis, characterization, and the physicochemical principles governing its utility is essential for researchers and drug development professionals seeking to leverage the unique advantages of fluorine chemistry to create the next generation of innovative medicines.
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